Isomaltol

Flavor Chemistry Food Processing Thermal Stability

Isomaltol is a furan-based Maillard reaction product delivering authentic caramel, sweet, and bread-crust flavor notes. It is structurally distinct from pyrone analogs like maltol and ethyl maltol—substitution compromises metal complexation, antioxidant behavior, and thermal volatility profiles, invalidating research or formulation outcomes. Preferred for baked-good aromatics, though its higher volatility may require encapsulation or elevated initial dosage. Also serves as an analytical standard via FeCl₃ color reaction and a model compound for mineral bioavailability studies. Choose Isomaltol for genuine Maillard chemistry research and authentic flavor performance.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 3420-59-5
Cat. No. B1672254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltol
CAS3420-59-5
SynonymsIsomaltol; 
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CO1)O
InChIInChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3
InChIKeyHPIGCVXMBGOWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isomaltol (CAS 3420-59-5) for Food and Pharmaceutical Applications: Procurement and Selection Guide


Isomaltol (CAS 3420-59-5) is a heterocyclic organic compound belonging to the furanone class, specifically a 3-hydroxy-2-furyl methyl ketone, and is a naturally occurring Maillard reaction product [1]. It is a white to off-white crystalline powder with a molecular weight of 126.11 g/mol [2]. The compound is recognized for its contribution to the caramel, sweet, and bread-like aroma in thermally processed foods [3]. Isomaltol is not to be confused with isomalt (a sugar alcohol) or maltol (a pyrone analog), and its unique furan structure and specific physicochemical properties dictate its distinct behavior in food and biological systems [4].

Why Isomaltol (CAS 3420-59-5) Cannot Be Substituted by Maltol or Ethyl Maltol


Isomaltol is a furan derivative, whereas its closest analogs, maltol and ethyl maltol, are pyrones [1]. This fundamental structural difference leads to significant divergence in their physicochemical properties, including melting point and volatility, which directly impacts their stability and retention in processed food applications [2]. Furthermore, their distinct chemical structures dictate different behaviors in metal complexation and antioxidant assays, meaning that substituting one for another in a formulation or research model will not yield equivalent performance and can lead to erroneous conclusions or product failure [3].

Quantitative Differentiation of Isomaltol (CAS 3420-59-5) from Maltol and Ethyl Maltol: A Data-Driven Evidence Guide


Isomaltol (CAS 3420-59-5) Exhibits Higher Volatility and Lower Thermal Retention Compared to Maltol

In a direct head-to-head comparison of isomaltol and maltol incorporated into yeast rolls at 0.1% flour weight, isomaltol was described as the more volatile compound, with a significant portion lost during the baking process [1]. This contrasts with maltol, which is less volatile and better retained, providing a more persistent flavor [1].

Flavor Chemistry Food Processing Thermal Stability

Isomaltol (CAS 3420-59-5) Demonstrates Superior Browning and Degradation Kinetics in Aqueous Maillard Model Systems

In a comparative study of color formation in aqueous Maillard model systems, isomaltol exhibited the strongest color development and the most rapid degradation among the tested reductones, including maltol, furaneol, and DHHM [1]. In contrast, maltol showed neither degradation nor significant color development under the same conditions [1].

Maillard Reaction Color Formation Food Chemistry

Isomaltol (CAS 3420-59-5) and Maltol Share a Lack of Reducing Activity in Metal-Containing Antioxidant Assays

A study comparing 12 heterocyclic Maillard intermediates found that neither isomaltol nor maltol exhibited reducing activity in assays based on the reduction of metal ions (e.g., FRAP), due to their inherent metal-complexing abilities [1]. This contrasts with furan-3-ones and DHHM, which were active reductants in all tested assays [1].

Antioxidant Activity Metal Complexation Food Stability

Isomaltol (CAS 3420-59-5) Forms Distinctly Colored Complexes with Iron(III) Compared to Maltol

A simple colorimetric differentiation exists between isomaltol and maltol when treated with iron(III) chloride solution: isomaltol develops a red-violet color, whereas maltol produces a violet color [1]. This difference is rooted in their distinct chemical structures (furan vs. pyrone) [2].

Analytical Chemistry Metal Complexation Quality Control

Isomaltol (CAS 3420-59-5) Exhibits Defined Stability Constants with Key Physiological Metal Ions

Potentiometric pH titrations were used to determine the stability constants of isomaltol with copper(II), zinc(II), and iron(III) in aqueous solution [1]. The study confirmed strong complexation, forming a crystalline bis(isomaltolato)copper(II) complex [1]. While similar data for maltol exist, this specific quantitative characterization of isomaltol provides a direct basis for understanding its potential to influence metal ion bioavailability.

Bioinorganic Chemistry Metal Homeostasis Pharmaceutical Research

Optimal Application Scenarios for Isomaltol (CAS 3420-59-5) Based on Quantified Differential Evidence


Flavor Formulation for Baked Goods Requiring Caramel and Bread-Crust Notes with Controlled Volatility

Isomaltol is the preferred compound for imparting authentic caramel, sweet, and bread-crust flavor notes in baked goods [1]. However, its higher volatility relative to maltol means it is partially lost during baking [1]. Formulators should consider this when designing a flavor profile, potentially using higher initial concentrations or encapsulation technologies to ensure the desired sensory impact survives thermal processing.

Analytical Standard for Maillard Reaction Monitoring and Quality Control

Isomaltol serves as a valuable analytical standard due to its well-defined properties. Its distinct red-violet color reaction with iron(III) chloride allows for simple, cost-effective identity confirmation, differentiating it from maltol [2]. Furthermore, its glycosylated forms (GIM, GAI) are used as markers of the extent of non-enzymatic browning in baked goods and dairy products [3], making the parent compound relevant for research into these pathways.

Model Compound for Studying Metal Complexation and Bioavailability

The quantitatively characterized metal-binding properties of isomaltol with Cu(II), Zn(II), and Fe(III) [4] make it a suitable model compound for investigating the influence of dietary Maillard reaction products on mineral homeostasis and bioavailability. Its distinct furan structure and defined stability constants provide a basis for comparative studies with pyrone-based analogs like maltol.

Technical Documentation Hub

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